molecular formula C14H21NO2 B1318382 N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide CAS No. 932924-25-9

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide

Cat. No.: B1318382
CAS No.: 932924-25-9
M. Wt: 235.32 g/mol
InChI Key: IJKKPBJRPFDKGA-UHFFFAOYSA-N
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Description

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide is a chemical compound known for its potential therapeutic applications.

Scientific Research Applications

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: It has been studied for its potential as a small molecule inhibitor in biological systems, particularly in inhibiting specific enzymes or pathways.

    Medicine: Research has shown its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Safety and Hazards

Safety data for “N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide” suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Preparation Methods

The synthesis of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves several steps. One common method includes the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Chemical Reactions Analysis

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide can be compared to other similar compounds, such as:

    2-Methyl-5-isopropylphenol (Carvacrol): Known for its antimicrobial properties.

    2-Isopropyl-5-methylphenol (Thymol): Used for its antiseptic and antifungal properties.

    N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine: Another compound with similar structural features but different applications

This compound stands out due to its specific inhibitory effects and potential therapeutic applications, making it a unique compound in its class.

Properties

IUPAC Name

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)14(9-13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKKPBJRPFDKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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